molecular formula C11H12O2 B2910054 Methyl 2-Cyclopropylbenzoate CAS No. 148438-01-1

Methyl 2-Cyclopropylbenzoate

Cat. No.: B2910054
CAS No.: 148438-01-1
M. Wt: 176.215
InChI Key: PQLCZAGWTXHURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-Cyclopropylbenzoate is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and a cyclopropyl group is attached to the benzene ring.

Scientific Research Applications

Methyl 2-Cyclopropylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: this compound is used in the production of specialty chemicals and materials.

Safety and Hazards

  • Safety Information : Methyl 2-Cyclopropylbenzoate should be handled with care due to its potential harmful effects. Refer to the provided MSDS for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Cyclopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-Cyclopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Cyclopropylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Cyclopropylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 2-Cyclopropylbenzyl alcohol, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Mechanism of Action

The mechanism by which Methyl 2-Cyclopropylbenzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological responses. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of its use .

Comparison with Similar Compounds

    Methyl Benzoate: A simpler ester of benzoic acid without the cyclopropyl group.

    Ethyl 2-Cyclopropylbenzoate: An ester with an ethyl group instead of a methyl group.

    2-Cyclopropylbenzoic Acid: The corresponding acid form of Methyl 2-Cyclopropylbenzoate.

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-cyclopropylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-5-3-2-4-9(10)8-6-7-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLCZAGWTXHURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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